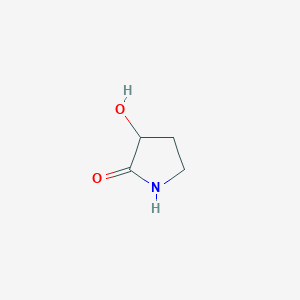

2-(2-Pyridyl)-4-benzyl-2-oxazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(2-Pyridyl)-4-benzyl-2-oxazoline” likely contains a pyridine ring, which is a common structural motif in natural products . Pyridine derivatives have found applications in diverse fields, from functional materials (photovoltaics, ligands, dyes), to agrochemistry and medicinal chemistry .

Chemical Reactions Analysis

In general, the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles is a topic of interest in the field of chemistry . This encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Specific Scientific Field

Medicinal Chemistry and Pharmacology

Summary

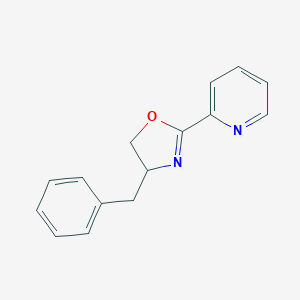

Imidazole derivatives, including 4-benzyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole, exhibit significant antimicrobial properties. Researchers have explored their potential as novel antimicrobial agents due to the rise of antimicrobial resistance (AMR) and the need for new therapeutic options.

Methods of Application

Laboratory studies involve synthesizing the compound and evaluating its antimicrobial activity against various microorganisms. Common methods include broth dilution assays, disk diffusion tests, and minimum inhibitory concentration (MIC) determination. Researchers use standard bacterial strains (e.g., Bacillus subtilis, Escherichia coli) and fungal strains (e.g., Candida albicans) for testing.

Results

Studies have demonstrated that 4-benzyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole exhibits potent antibacterial and antifungal effects. MIC values are determined, indicating the lowest concentration at which microbial growth is inhibited. Researchers also assess the compound’s selectivity by comparing its activity against pathogenic strains with that of existing antibiotics .

Neuroprotective Potential

Specific Scientific Field

Neuropharmacology and Drug Discovery

Summary

Recent research suggests that imidazole derivatives, including 4-benzyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole, may have neuroprotective properties. These compounds could potentially mitigate neurodegenerative disorders such as Parkinson’s disease (PD).

Methods of Application

In silico molecular modeling studies evaluate the binding affinity of the compound to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) active sites. These enzymes play a crucial role in neurotransmitter regulation. Researchers explore whether 4-benzyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole can selectively inhibit AChE, making it a potential neuroprotective agent.

Results

Molecular modeling indicates that the compound has selective inhibition potential for AChE, suggesting its suitability for neuroprotection. Further in vitro and in vivo studies are needed to validate these findings .

Antitubercular Activity

Specific Scientific Field

Tuberculosis Research

Summary

Imidazole derivatives, including 4-benzyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole, have been investigated for their antitubercular activity. Tuberculosis remains a global health challenge, necessitating the search for new drug candidates.

Methods of Application

Researchers synthesize the compound and evaluate its efficacy against Mycobacterium tuberculosis strains. In vitro assays measure the minimum inhibitory concentration (MIC) and assess the compound’s lipophilicity (log P). Lipophilic analogs are desirable due to their favorable metabolic profiles.

Results

Studies have shown that 4-benzyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole exhibits promising antitubercular activity. Its lipophilic nature enhances its potential as a drug candidate for tuberculosis treatment .

Zukünftige Richtungen

While specific future directions for “2-(2-Pyridyl)-4-benzyl-2-oxazoline” were not found, there is ongoing research into the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles . This could potentially lead to new developments in the synthesis of pyridine-containing compounds.

Eigenschaften

IUPAC Name |

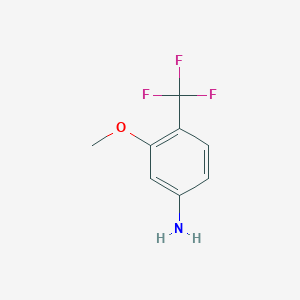

4-benzyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-2-6-12(7-3-1)10-13-11-18-15(17-13)14-8-4-5-9-16-14/h1-9,13H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDASQLQVBBTNJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC=N2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559063 |

Source

|

| Record name | 2-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Pyridyl)-4-benzyl-2-oxazoline | |

CAS RN |

108915-08-8 |

Source

|

| Record name | 2-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone](/img/structure/B173728.png)

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester](/img/structure/B173748.png)